REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:18]=[CH:17][CH:16]=[CH:15][C:5]=1[O:6][C:7]1[CH:8]=[C:9]([CH:12]=[CH:13][CH:14]=1)[C:10]#[N:11])([O-])=O>CCO>[NH2:1][C:4]1[CH:18]=[CH:17][CH:16]=[CH:15][C:5]=1[O:6][C:7]1[CH:8]=[C:9]([CH:12]=[CH:13][CH:14]=1)[C:10]#[N:11]
|
Name
|
|
Quantity
|
1.21 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(OC=2C=C(C#N)C=CC2)C=CC=C1
|
Name
|
SnCl2H2O
|
Quantity
|
3.38 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The volatile was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue was redissolved in EtOAc
|
Type
|
WASH
|
Details
|
washed with saturated aqueous NaHCO3 and 1N NaOH
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(OC=2C=C(C#N)C=CC2)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.04 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |